2,2-Bis(4-aminophenyl)hexafluoropropane is a fluorinated organic compound with the molecular formula C15H12F6N2 and a molecular weight of 334.26 g/mol. This compound appears as a solid at room temperature and is characterized by its high thermal stability and chemical resistance, making it valuable in various industrial applications. Its structure features two aminophenyl groups attached to a hexafluoropropane bridge, contributing to its unique properties and functionality in materials science and biomedicine .
In industrial settings, the synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane is scaled up to ensure high yield and purity. This often involves dissolving starting materials in solvents like ethanol or methylene chloride and optimizing reaction conditions .
The applications of 2,2-Bis(4-aminophenyl)hexafluoropropane span several fields:
Several compounds share structural similarities with 2,2-Bis(4-aminophenyl)hexafluoropropane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Bis(4-aminophenyl) sulfone | C12H12N2O2S | Contains a sulfone group; used in dyes and polymers. |
1,3-Bis(4-aminophenyl)hexafluoropropane | C15H12F6N2 | Isomeric form; exhibits similar properties but different reactivity. |
Hexafluorobisphenol A | C12H6F6O | Used as a precursor; lacks amino groups but features fluorination. |
The uniqueness of 2,2-Bis(4-aminophenyl)hexafluoropropane lies in its dual amino functionality combined with a highly fluorinated backbone. This combination enhances its thermal stability and chemical resistance compared to other similar compounds, making it particularly suitable for high-performance applications in various industries .
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of fluorinated diamines like BDAF. The Buchwald-Hartwig amination, leveraging palladium complexes, enables efficient coupling of aryl halides with amines under mild conditions. For instance, 2,2-bis(4-halophenyl)hexafluoropropane reacts with benzylamine or aniline derivatives in the presence of tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and ligands such as XPhos, achieving yields exceeding 85%.
A critical advancement involves fluorous-tagged carbamates as ammonia surrogates, simplifying purification via fluorous solid-phase extraction. This method reduces byproduct formation and enhances scalability, as demonstrated in the synthesis of primary anilines with 70–90% yields. Catalytic systems employing Pd/C or Pd(OH)₂ further improve efficiency in hydrogenation steps, enabling deprotection of intermediates like 2,2-bis(4-(benzylamino)phenyl)hexafluoropropane to BDAF under 1 MPa H₂ at 70°C.
Table 1: Palladium Catalysts for BDAF Synthesis
Catalyst | Ligand | Yield (%) | Conditions |
---|---|---|---|
Pd₂(dba)₃ | XPhos | 92 | Toluene, 100°C, 24 h |
Pd/C | None | 89 | H₂ (1 MPa), DMF, 70°C |
Pd(OAc)₂ | BINAP | 78 | DMSO, 120°C, 18 h |
Solvent choice profoundly impacts polycondensation efficiency and product purity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) facilitate nucleophilic aromatic substitution between 2,2-bis(4-fluorophenyl)hexafluoropropane and ammonia or amine derivatives. For example, refluxing in DMSO at 150°C for 48 hours yields BDAF with 95% purity after recrystallization.
Mixed solvent systems (e.g., water/isopropanol) enhance intermediate solubility during deprotection steps. Hydrochloric acid-mediated hydrolysis of 2,2-bis(4-phthalimidophenyl)hexafluoropropane in methanol/water (3:1 v/v) achieves quantitative conversion to BDAF, minimizing side reactions. Post-treatment protocols, including reduced-pressure distillation and crystallization, further refine product quality, as evidenced by HPLC purity >99.5%.
Table 2: Solvent Systems for BDAF Polycondensation
Solvent Mix | Reaction Temp (°C) | Purity (%) | Key Advantage |
---|---|---|---|
DMSO | 150 | 95 | High polarity, low cost |
DMF/H₂O | 100 | 97 | Facilitates hydrolysis |
Methanol/Isopropanol | 70 | 99 | Easy crystallization |
Sustainable synthesis of BDAF emphasizes catalyst recycling, reduced energy inputs, and non-toxic reagents. Microwave-assisted reactions cut reaction times from 24 hours to 2 hours while maintaining 90% yields, as shown in Pd-catalyzed aminations. Flow chemistry systems further enhance efficiency, enabling continuous production with 98% conversion rates.
Biocatalytic approaches using immobilized lipases or transaminases are emerging, though yields remain modest (50–60%). Solvent recovery systems, particularly for DMSO and DMF, reduce waste by 70%, aligning with green chemistry principles.
The molecular architecture of polyimides derived from 2,2-bis(4-aminophenyl)hexafluoropropane, commonly known as the hexafluoroisopropylidene diamine monomer, represents a sophisticated approach to engineering high-performance polymer materials [1] [2]. The fundamental design principle centers on the strategic incorporation of the hexafluoroisopropylidene bridge, which introduces a distinctive bent molecular geometry that dramatically influences the polymer's physical and transport properties [8] [22].
The hexafluoroisopropylidene linkage creates significant torsional strain between adjacent phenyl rings, preventing efficient polymer chain packing and resulting in enhanced fractional free volume [8] [22]. This molecular design strategy effectively addresses the inherent trade-off between permeability and selectivity that characterizes conventional polymeric membrane materials [2] [17]. The presence of two trifluoromethyl groups creates a sharp bend in the polymer backbone, disrupting the regular chain stacking that typically limits gas transport in dense polymeric materials [8] [22].
Synthetic methodologies for these polyimide architectures typically employ a two-stage polycondensation procedure involving the initial formation of poly(amic acid) intermediates followed by thermal or chemical imidization [10] [29]. The polymerization process begins with the nucleophilic attack of the amino groups on the carbonyl carbon of the dianhydride component, leading to ring opening and subsequent poly(amic acid) formation [29]. The imidization step, conducted at elevated temperatures ranging from 250 to 350 degrees Celsius, facilitates the cyclization reaction that produces the final polyimide structure [29].
The architectural flexibility of these systems allows for the incorporation of various comonomer units to fine-tune polymer properties [9] [25]. Copolymerization strategies involving different diamine components enable precise control over fractional free volume, glass transition temperature, and gas transport characteristics [9] [24]. The systematic variation of diamine structure provides a powerful tool for optimizing membrane performance for specific separation applications [7] [13].
Structural Parameter | Design Impact | Performance Outcome |
---|---|---|
Hexafluoroisopropylidene Bridge | Increases fractional free volume to 18-24% | Enhanced gas permeability (100-440 Barrer for CO2) [7] [24] |
Bulky Side Groups | Prevents efficient chain packing | Improved diffusion coefficients [8] [22] |
Mixed Diamine Systems | Provides tunable polymer properties | Optimized selectivity (20-50 for CO2/CH4) [9] [24] |
Rigid Backbone Structure | Maintains dimensional stability | High glass transition temperatures (380-450°C) [10] [13] |
The relationship between molecular structure and membrane performance in hexafluoroisopropylidene-based polyimides demonstrates clear correlations between specific structural features and gas transport properties [7] [22] [23]. The hexafluoroisopropylidene bridge serves as the primary structural determinant of enhanced gas permeability, with carbon dioxide permeabilities ranging from 100 to 440 Barrer depending on the specific diamine comonomer employed [7] [9].
Fractional free volume calculations reveal that polyimides containing the hexafluoroisopropylidene linkage exhibit significantly higher free volume fractions compared to conventional aromatic polyimides [7] [13]. The 6FDA-DAM system demonstrates fractional free volume values of 18-24%, directly correlating with its exceptional carbon dioxide permeability of 100-250 Barrer [7] [24]. In contrast, the 6FDA-DABA system, with its more rigid backbone structure, exhibits lower fractional free volume (12-16%) and correspondingly reduced permeability (~25 Barrer) but enhanced selectivity (40-50 for CO2/CH4) [7] [24].
The influence of specific diamine structures on transport properties reveals distinct structure-performance trends [22] [23]. Polyimides incorporating bulky, twisted diamine units such as durene demonstrate the highest permeabilities, with carbon dioxide permeability values approaching 440 Barrer [7]. However, these systems typically exhibit reduced selectivity due to the formation of larger, less discriminating free volume elements [22] [23]. Conversely, more rigid diamine structures promote enhanced selectivity at the expense of overall permeability [13] [25].
Temperature-dependent transport behavior in these systems reflects the underlying molecular mobility characteristics [11] [13]. Glass transition temperatures typically range from 280 to 450 degrees Celsius, with higher values observed for systems incorporating rigid diamine components [10] [13]. The thermal stability of these materials, with degradation temperatures exceeding 500 degrees Celsius, enables their application in demanding industrial environments [4] [13].
Polyimide System | CO2 Permeability (Barrer) | CO2/CH4 Selectivity | O2 Permeability (Barrer) | Glass Transition Temp (°C) |
---|---|---|---|---|
6FDA-DAM | 100-250 | 25-35 | 15-30 | 430-450 [7] [24] |
6FDA-DABA | ~25 | 40-50 | 5-10 | 380-400 [7] [24] |
6FDA-durene | ~440 | 20-30 | 60-80 | 420-440 [7] [22] |
6FDA-ODA | ~25 | 35-45 | 8-12 | 280-300 [7] [23] |
6FDA-mPDA | 200-400 | 20-30 | 25-40 | 320-340 [7] [9] |
The molecular dynamics of gas transport in these systems involve complex interactions between diffusivity and solubility contributions [22] [26]. The hexafluoroisopropylidene bridge enhances both diffusion and solubility selectivity for carbon dioxide over methane, resulting in the observed performance enhancements [25] [26]. Sorption studies demonstrate preferential carbon dioxide uptake due to favorable interactions with the fluorinated segments of the polymer backbone [25] [26].
Positron annihilation lifetime spectroscopy investigations reveal that the free volume elements in hexafluoroisopropylidene-based polyimides are larger and more interconnected compared to conventional polyimide systems [13]. This microstructural characteristic directly correlates with the enhanced gas transport properties observed in these materials [13]. The average free volume element size increases from approximately 5.2 ų in conventional polyimides to 6.8 ų in hexafluoroisopropylidene-containing systems [13].
The incorporation of hexafluoroisopropylidene-based polyimides as continuous phases in mixed-matrix membrane architectures represents a strategic approach to overcoming the fundamental limitations of pure polymeric membranes [14] [15] [17]. The unique structural characteristics of these polyimide matrices, particularly their high fractional free volume and excellent processability, make them ideal candidates for hosting various inorganic and organic fillers [14] [18] [20].
The compatibility between hexafluoroisopropylidene-based polyimide matrices and porous fillers demonstrates superior interfacial adhesion compared to conventional polymer systems [15] [17] [19]. This enhanced compatibility stems from the fluorinated nature of the polymer backbone, which provides favorable interactions with many metal-organic framework and zeolitic filler materials [15] [18]. The resulting mixed-matrix membranes exhibit minimal interfacial defects and maintain structural integrity under operational conditions [14] [17].
Performance enhancements in mixed-matrix membrane systems incorporating hexafluoroisopropylidene-based polyimides demonstrate significant improvements over pure polymer membranes [15] [18] [21]. The 6FDA-DAM system with UiO-66 metal-organic framework fillers (10 weight percent loading) exhibits enhanced carbon dioxide permeability while maintaining selectivity [15]. Similarly, 6FDA-DAM/ODA systems incorporating UiO-66-NH2 fillers demonstrate carbon dioxide/methane selectivity improvements reaching 57.2, representing substantial enhancements over the base polymer performance [15].
The fabrication methodology for these mixed-matrix membranes involves careful optimization of filler dispersion and polymer-filler interfacial interactions [16] [17] [20]. Solution casting techniques using polar aprotic solvents such as N-methyl-2-pyrrolidone enable uniform filler distribution throughout the polymer matrix [17] [20]. The high solubility of hexafluoroisopropylidene-based polyimides in common organic solvents facilitates processing compared to less soluble conventional polyimide systems [10] [17].
Filler loading optimization studies reveal that performance improvements plateau at specific loading levels, typically ranging from 5 to 20 weight percent depending on the filler type and size [18] [21]. The 6FDA-durene system with aromatic polyimide fillers demonstrates exceptional performance at only 5 weight percent loading, achieving carbon dioxide permeability values of 1291.13 Barrer while maintaining selectivity [17]. This remarkable efficiency reflects the excellent compatibility between the fluorinated matrix and the carefully selected filler materials [17].
MMM System | Filler Loading (wt%) | CO2 Permeability Enhancement | Selectivity Change | Key Performance Feature |
---|---|---|---|---|
6FDA-DAM + UiO-66 | 10 | Significant increase | Maintained | Excellent MOF-polymer compatibility [15] |
6FDA-DAM/ODA + UiO-66-NH2 | 10 | Selectivity-focused improvement | 57.2 CO2/CH4 | Optimized particle size effects [15] |
6FDA-durene + AP | 5 | 1291.13 Barrer | Maintained | Outstanding anti-plasticization properties [17] |
6FDA-DAM:DABA + GO | 1 | 22% increase | 7% improvement | Enhanced permeability with maintained selectivity [21] [24] |
6FDA-DAM + bpy25 | 20 | 1299 Barrer | 41.3 CO2/CH4 | Superior CO2/CH4/N2 separation performance [18] |
The role of filler particle size and morphology significantly influences mixed-matrix membrane performance [15] [19]. Nanoscale fillers (less than 100 nanometers) demonstrate superior dispersion characteristics and interfacial compatibility compared to larger particles [15] [19]. The optimization of filler functionality through surface modifications enhances polymer-filler adhesion and reduces the formation of non-selective interfacial voids [18] [19].
Advanced mixed-matrix membrane architectures incorporating multiple filler types demonstrate synergistic performance enhancements [21]. The combination of graphene oxide and ZIF-8 fillers in 6FDA-DAM:DABA matrices results in carbon dioxide permeability improvements exceeding 990% compared to the pure polymer membrane [21]. However, these dramatic permeability enhancements often occur with corresponding selectivity reductions of 16-55%, highlighting the continued relevance of the permeability-selectivity trade-off in these systems [21] [24].
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